2-Morpholin-4-yl-cyclopentylamine dihydrochloride

Description

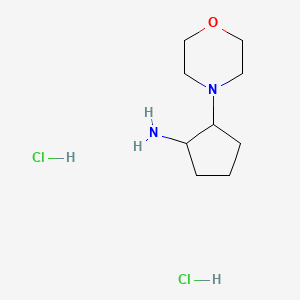

2-Morpholin-4-yl-cyclopentylamine dihydrochloride is a bicyclic organic compound featuring a cyclopentane ring fused to a morpholine moiety, with an amine group at the 2-position. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-morpholin-4-ylcyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c10-8-2-1-3-9(8)11-4-6-12-7-5-11;;/h8-9H,1-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUVQPPPXTTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2CCOCC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

-

- Morpholine (nucleophile)

- Cyclopentyl halide (electrophile, e.g., cyclopentyl chloride or bromide)

Mechanism :

The lone pair on the nitrogen of morpholine attacks the electrophilic carbon attached to the halide on the cyclopentyl ring, displacing the halide ion and forming the morpholinyl-substituted cyclopentylamine.

Salt Formation (Dihydrochloride)

- After the base compound is synthesized, it is treated with hydrochloric acid to form the dihydrochloride salt. This step improves the compound’s crystallinity, stability, and solubility in aqueous media, facilitating purification and handling.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Nucleophile | Morpholine | Commercially available, stable |

| Electrophile | Cyclopentyl halide (Cl or Br) | Halide choice affects reactivity |

| Solvent | DMF, DMSO, or similar polar aprotic | Enhances nucleophilicity |

| Base | May include mild bases (e.g., K2CO3) | To neutralize acid byproducts |

| Temperature | 50–100°C | Higher temp increases rate but risks side reactions |

| Reaction Time | Several hours (4–12 h) | Depends on scale and conditions |

| Work-up | Acidification with HCl | Forms dihydrochloride salt |

| Purification | Crystallization or filtration | Ensures high purity |

| Yield | Typically moderate to high (60–85%) | Depends on optimization |

Research Findings and Optimization Notes

Yield and Purity :

Optimization of solvent and temperature is crucial for maximizing yield and purity. Polar aprotic solvents and moderate heating favor higher yields by stabilizing the transition state and minimizing side reactions.Safety and Handling :

The compound requires careful handling due to the presence of amine groups and hydrochloride salts, which can be irritant. Proper ventilation and protective equipment are recommended during synthesis.Alternative Synthetic Routes :

While the nucleophilic substitution is the primary method, literature on related morpholine derivatives suggests possible Pd-catalyzed amination reactions or protection-deprotection strategies for complex analogs, though these are less common for this specific compound.

Summary Table of Key Research Data

| Aspect | Details |

|---|---|

| CAS Number | 1965309-85-6 |

| Molecular Formula | C9H20Cl2N2O |

| Molecular Weight | 243.17 g/mol |

| Synthetic Route | Nucleophilic substitution of morpholine with cyclopentyl halide |

| Reaction Medium | Polar aprotic solvents (DMF, DMSO) |

| Temperature Range | 50–100°C |

| Salt Formation | Treatment with HCl to form dihydrochloride salt |

| Yield | 60–85% |

| Purification Method | Crystallization, filtration |

| Safety Considerations | Handle with care; amine and HCl salts are irritants |

| Applications | Laboratory chemical, intermediate in synthesis of biologically active substances |

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-cyclopentylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentylamine derivatives.

Scientific Research Applications

Neuropharmacology

This compound has been identified as a potential therapeutic agent for several neuropharmacological disorders. Its structural properties suggest activity at various neurotransmitter receptors, including:

- Histamine H3 Receptor Antagonism : It has been shown to act as an inverse agonist at the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release. This action could lead to increased levels of neurotransmitters such as dopamine and norepinephrine, making it a candidate for treating conditions like narcolepsy and other sleep disorders .

- Serotonin Reuptake Inhibition : The compound may also exhibit selective serotonin reuptake inhibitor (SSRI) properties, which are beneficial in treating depression and anxiety disorders. This dual action could offer a novel approach to managing patients who do not respond adequately to traditional SSRIs .

Pain Management

Recent studies have indicated that derivatives of cyclopentylamine, including 2-morpholin-4-yl-cyclopentylamine dihydrochloride, may be effective in managing various types of pain:

- Chronic Pain Conditions : The compound has shown promise in alleviating chronic pain associated with conditions like arthritis and neuropathic pain. Its mechanism may involve modulation of neurokinin receptors, which are implicated in pain pathways .

- Analgesic Properties : The analgesic effects have been attributed to its ability to inhibit specific receptors involved in pain signaling, thereby providing relief from both acute and chronic pain states .

Fatty Acid Synthase Inhibition

Research indicates that this compound may inhibit fatty acid synthase (FASN), an enzyme critical for lipid synthesis. FASN inhibition is associated with reduced food intake and potential therapeutic effects in obesity and metabolic disorders .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that can be beneficial in treating inflammatory diseases such as asthma and inflammatory bowel disease. By modulating the immune response, it may help reduce symptoms associated with these conditions .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on H3 Receptor Antagonism | Demonstrated significant wake-promoting effects in animal models | Potential treatment for sleep disorders |

| Pain Management Trials | Showed efficacy in reducing chronic pain symptoms | New avenues for analgesic drug development |

| FASN Inhibition Research | Indicated metabolic benefits and reduced food intake | Possible applications in obesity treatment |

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-cyclopentylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-Morpholin-4-yl-cyclopentylamine dihydrochloride and related compounds identified in the evidence:

* Molecular weights recalculated to include dihydrochloride salt contributions where original data were incomplete.

Key Structural and Functional Insights:

Polarity and Solubility : The dihydrochloride salt form in all listed compounds enhances aqueous solubility, critical for in vitro assays. However, the thiazole derivative () may exhibit greater polarity due to its heteroaromatic ring .

Pharmacological Potential: The methoxyphenyl analog () shares structural motifs with known serotonin receptor ligands, suggesting CNS applications . The target compound’s amine group and morpholine ring align with motifs seen in dopamine reuptake inhibitors or enzyme modulators.

Synthetic Utility : Compounds like the ester-linked morpholine () are less likely to be bioactive due to steric hindrance but serve as intermediates in complex syntheses .

Biological Activity

2-Morpholin-4-yl-cyclopentylamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of metabolic regulation and therapeutic applications. This compound features a morpholine ring substituted at the 4-position with a cyclopentylamine moiety, which contributes to its unique properties.

- Molecular Formula : CHClN

- Molecular Weight : 243.17 g/mol

- Appearance : White solid

The biological activity of this compound primarily involves its role as an inhibitor of fatty acid synthase (FASN). FASN is a crucial enzyme in lipid metabolism, and its inhibition can lead to significant therapeutic outcomes in conditions such as obesity, cancer, and metabolic disorders . The compound's structure suggests potential interactions with neuropeptides involved in appetite regulation, which may further enhance its biological profile.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Inhibition of Fatty Acid Synthase (FASN) :

- Potential Therapeutic Applications :

-

Neuroprotective Effects :

- Compounds similar to this one have shown neuroprotective effects, indicating that it may also have applications in treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Inhibition of FASN

A notable case study investigated the effects of this compound on cellular lipid metabolism. The study utilized various cell lines to assess the compound's impact on FASN activity. Results showed a dose-dependent inhibition of fatty acid synthesis, leading to reduced lipid accumulation within cells. This finding supports the compound's potential as a therapeutic agent for metabolic disorders.

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclopentylamine with morpholine under controlled conditions. The following steps outline the synthetic process:

-

Reaction Setup :

- Combine cyclopentylamine and morpholine in an appropriate solvent (e.g., ethanol).

- Add hydrochloric acid to facilitate salt formation.

-

Isolation and Purification :

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify through recrystallization.

Q & A

Q. What are the recommended storage conditions for 2-Morpholin-4-yl-cyclopentylamine dihydrochloride to ensure stability?

- Methodological Answer : The compound should be stored at room temperature (RT) in a tightly sealed, moisture-resistant container. Avoid exposure to light, humidity, or extreme temperatures. For long-term stability, use desiccants and monitor purity via periodic analytical techniques (e.g., HPLC or mass spectrometry). Storage guidelines align with standard protocols for amine-containing hydrochlorides, which are hygroscopic and prone to decomposition under humid conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton and carbon environments.

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond configurations .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

Cross-referencing with published spectral libraries or computational predictions (e.g., DFT calculations) enhances accuracy.

Q. What regulatory compliance measures are critical when handling this compound?

- Methodological Answer :

- Documentation : Maintain detailed records of synthesis, storage, and disposal, adhering to institutional and international guidelines (e.g., ECHA requirements).

- Safety Protocols : Use fume hoods, personal protective equipment (PPE), and waste disposal systems for hazardous chemicals.

- Ethical Compliance : Strictly avoid human or animal administration unless explicitly approved for preclinical studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Implement the ICReDD framework, which integrates quantum chemical calculations and machine learning:

- Reaction Path Search : Use density functional theory (DFT) to model intermediate steps and transition states.

- Condition Screening : Apply high-throughput computational simulations to identify optimal solvents, catalysts, and temperatures.

- Feedback Loops : Validate predictions with small-scale experiments and refine models iteratively .

Q. How can Design of Experiments (DoE) improve yield and purity in synthesis?

- Methodological Answer :

- Factor Screening : Identify critical variables (e.g., reaction time, molar ratios) via fractional factorial designs.

- Response Surface Methodology (RSM) : Optimize interactions between factors (e.g., temperature vs. catalyst loading) using central composite designs.

- Robustness Testing : Introduce noise variables (e.g., humidity, equipment variability) to ensure reproducibility. Statistical software (e.g., JMP, Minitab) facilitates data analysis .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-based vs. in vivo) or impurity profiles.

- Dose-Response Curves : Re-evaluate activity thresholds using standardized protocols (e.g., IC determination under controlled conditions).

- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate target interactions .

Q. What advanced techniques characterize surface interactions of this compound in environmental or biological systems?

- Methodological Answer :

- Microspectroscopic Imaging : Employ Raman spectroscopy or atomic force microscopy (AFM) to study adsorption on model surfaces (e.g., silica, lipid bilayers).

- Thermogravimetric Analysis (TGA) : Quantify desorption kinetics under varying humidity/temperature.

- Computational Modeling : Simulate interfacial interactions using molecular dynamics (MD) software (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.